(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid
Brand Name: Vulcanchem
CAS No.: 42399-48-4
VCID: VC21217679
InChI: InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1
SMILES: COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N
Molecular Formula: C16H17NO4S
Molecular Weight: 319.4 g/mol

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid

CAS No.: 42399-48-4

Cat. No.: VC21217679

Molecular Formula: C16H17NO4S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid - 42399-48-4

Specification

CAS No. 42399-48-4
Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
IUPAC Name (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1
Standard InChI Key KHQWPNQLSKDWAR-CABCVRRESA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)SC2=CC=CC=C2N
SMILES COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N
Canonical SMILES COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator